molecular formula C12H7BrN4O4S2 B14518669 7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid CAS No. 63148-07-2

7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid

Cat. No.: B14518669
CAS No.: 63148-07-2
M. Wt: 415.2 g/mol
InChI Key: MTCWNMYSBILXML-UHFFFAOYSA-N
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Description

7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is a complex organic compound that features a quinoline core, a thiazole ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is unique due to its combination of a quinoline core, a thiazole ring, and a sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63148-07-2

Molecular Formula

C12H7BrN4O4S2

Molecular Weight

415.2 g/mol

IUPAC Name

7-[(4-bromo-1,3-thiazol-2-yl)diazenyl]-8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C12H7BrN4O4S2/c13-9-5-22-12(15-9)17-16-7-4-8(23(19,20)21)6-2-1-3-14-10(6)11(7)18/h1-5,18H,(H,19,20,21)

InChI Key

MTCWNMYSBILXML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=NC(=CS3)Br)S(=O)(=O)O

Origin of Product

United States

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